
3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives This compound is characterized by the presence of benzyloxy, bromo, and cyclopropylmethoxy groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Benzyloxy Substitution: The substitution of a hydrogen atom with a benzyloxy group.
Cyclopropylmethoxy Substitution:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The benzyloxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of anti-cancer or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and cyclopropylmethoxy groups may enhance binding affinity and specificity, while the bromo group can participate in halogen bonding or other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-methoxybenzoic acid: Similar in structure but lacks the benzyloxy and cyclopropylmethoxy groups.
4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness: 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H17BrO4 |
|---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
4-bromo-3-(cyclopropylmethoxy)-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H17BrO4/c19-17-15(22-10-12-4-2-1-3-5-12)8-14(18(20)21)9-16(17)23-11-13-6-7-13/h1-5,8-9,13H,6-7,10-11H2,(H,20,21) |
InChI-Schlüssel |
WLWFNZLQRRBOHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC(=CC(=C2Br)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


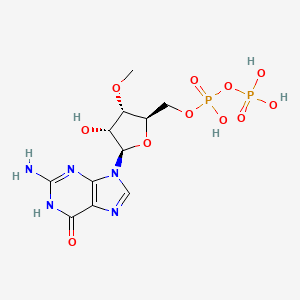
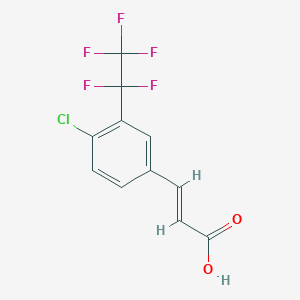
![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
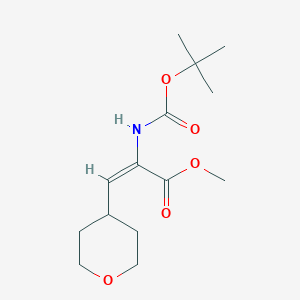
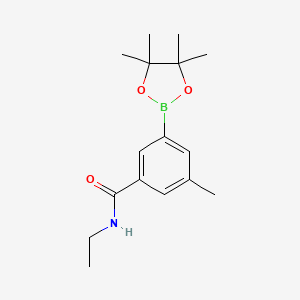
![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)
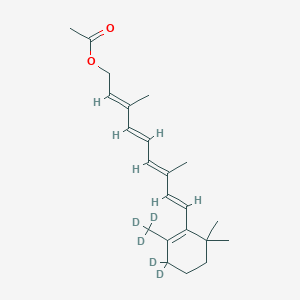
![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)
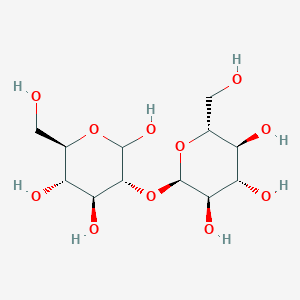


![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)
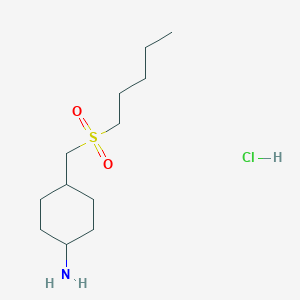
![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
